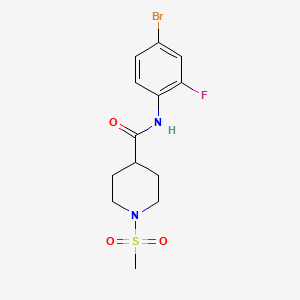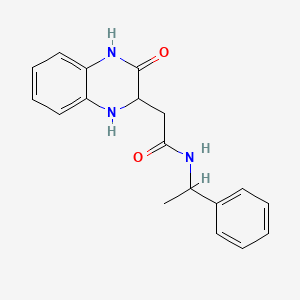
N-(4-bromo-2-fluorophenyl)-1-methylsulfonyl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-1-methylsulfonyl-4-piperidinecarboxamide is an anilide.
Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism
N-(4-bromo-2-fluorophenyl)-1-methylsulfonyl-4-piperidinecarboxamide, due to its complex chemical structure, has been the subject of various metabolic and disposition studies. For instance, studies have delved into the metabolism and disposition of similar compounds, shedding light on their metabolic pathways, disposition characteristics, and potential applications in treating conditions like insomnia. One such study detailed the metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist. The study highlighted the metabolism processes, including the formation of unique metabolites, and emphasized the compound's principal route of metabolism and significant excretion pathways (Renzulli et al., 2011).
Imaging and Diagnostic Applications
Compounds structurally similar to N-(4-bromo-2-fluorophenyl)-1-methylsulfonyl-4-piperidinecarboxamide have found applications in medical imaging, specifically in positron emission tomography (PET) scans for identifying malignancies. [18F]DASA-23, a novel radiopharmaceutical, has been utilized for non-invasive measurement of aberrantly expressed pyruvate kinase M2 in glioma, showcasing the compound's potential in diagnostic imaging and tumor metabolism studies (Patel et al., 2019).
Anticoagulant Properties
Further research indicates potential therapeutic applications of structurally related compounds. MD 805, an anticoagulant, demonstrated significant effects on platelet activation in hemodialysis circuits. This indicates the potential application of similar compounds in therapeutic settings, particularly in anticoagulation therapy for patients undergoing hemodialysis (Matsuo et al., 1986).
Understanding Human Exposure to Environmental Contaminants
Studies have also focused on the human exposure to certain environmental contaminants, including PCB and DDE methyl sulfone metabolites, highlighting the significance of these compounds in environmental health and safety assessments (Linderholm et al., 2007).
Drug Metabolism and Excretion Studies
The compound's analogs have been subjects in studies detailing the metabolism and excretion of certain drugs, providing insights into the pathways and processes involved in drug metabolism. For instance, the metabolism and disposition of Venetoclax, a B-cell lymphoma-2 inhibitor, were thoroughly investigated, offering a detailed understanding of its metabolic pathways and excretion patterns (Liu et al., 2017).
Eigenschaften
Produktname |
N-(4-bromo-2-fluorophenyl)-1-methylsulfonyl-4-piperidinecarboxamide |
|---|---|
Molekularformel |
C13H16BrFN2O3S |
Molekulargewicht |
379.25 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H16BrFN2O3S/c1-21(19,20)17-6-4-9(5-7-17)13(18)16-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3,(H,16,18) |
InChI-Schlüssel |
XOJFXDQXLFPMRW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)F |
Kanonische SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)

![N-[[3-chloro-2-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226219.png)
![(6-Bromo-2-pyridin-4-yl-4-quinolinyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1226220.png)
![N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1226222.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1226224.png)

![4-Amino-2-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1226226.png)

![6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile](/img/structure/B1226232.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1226236.png)
![5-(Diethylsulfamoyl)-2-hydroxybenzoic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1226239.png)
![8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol](/img/structure/B1226241.png)